Angoroside C

Descripción general

Descripción

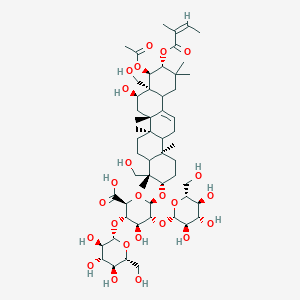

Angoroside C es un compuesto glucósido de fenilpropanoide aislado de la raíz seca de Scrophularia ningpoensis Hemsl. Es conocido por sus diversas propiedades farmacológicas, incluida la prevención de la remodelación ventricular, la reducción del edema pulmonar, la disminución de la presión arterial y la presentación de efectos antiagregación plaquetaria, hepatoprotectores y antinefríticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Angoroside C se extrae típicamente de las raíces secas de Scrophularia ningpoensis Hemsl. El proceso de extracción implica el uso de solventes como metanol o etanol para obtener el extracto crudo, seguido de la purificación utilizando técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de la fuente vegetal. El proceso incluye el secado de las raíces, la molienda en polvo fino y luego el uso de solventes para la extracción. El extracto se somete luego a procesos de purificación para aislar el this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Angoroside C experimenta varias reacciones químicas, incluyendo hidrólisis, reducción, hidroxilación, metilación, sulfatación y gluconilación .

Reactivos y condiciones comunes:

Hidrólisis: Típicamente involucra condiciones ácidas o enzimáticas para romper los enlaces glucosídicos.

Reducción: Utiliza agentes reductores como el borohidruro de sodio.

Hidroxilación y metilación: A menudo involucran enzimas específicas o reactivos químicos para introducir grupos hidroxilo o metilo.

Sulfatación y gluconilación: Requieren agentes sulfatantes o gluconilantes en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos de this compound, como el ácido ferúlico, que es un metabolito activo .

Aplicaciones Científicas De Investigación

Angoroside C tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Angoroside C ejerce sus efectos a través de varios objetivos moleculares y vías:

Protección cardiovascular: Previene la remodelación ventricular y reduce el edema pulmonar al modular las vías de señalización involucradas en la función cardíaca.

Efectos antiinflamatorios: Inhibe la producción de mediadores inflamatorios y reduce el estrés oxidativo.

Efectos hepatoprotectores: Protege las células hepáticas del daño al mejorar las defensas antioxidantes y reducir la inflamación.

Comparación Con Compuestos Similares

Angoroside C se compara con otros glucósidos de fenilpropanoide como Sibirioside A:

Sibirioside A: Otro glucósido de fenilpropanoide de Scrophularia Radix, conocido por sus propiedades antidiabéticas.

Lista de compuestos similares:

- Sibirioside A

- Acteoside

- Harpagoside

- Ácido cinámico

This compound destaca por su diverso potencial terapéutico y su papel en la medicina tradicional china.

Propiedades

IUPAC Name |

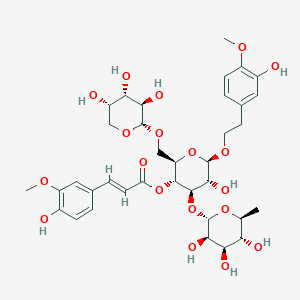

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQXMRBGMLHBBQ-DQTDZZOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115909-22-3 | |

| Record name | Angoroside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115909223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGOROSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G0I99W72T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

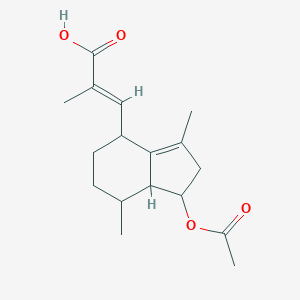

Feasible Synthetic Routes

Q1: What are the primary pharmacological effects of Angoroside C?

A1: this compound, a phenylpropanoid glycoside, exhibits a range of pharmacological activities. Notably, it has demonstrated potential in preventing ventricular remodeling, reducing pulmonary edema, lowering blood pressure, and inhibiting platelet aggregation. [, , ] Moreover, research suggests hepatoprotective and anti-nephritic properties. []

Q2: How does this compound exert its anti-inflammatory effects?

A2: Studies suggest that this compound's anti-inflammatory action might stem from its ability to scavenge oxygen radicals. [] Research using activated human neutrophils indicated that this compound dose-dependently inhibited the total reactive oxygen species (ROS) generation induced by fMLF. []

Q3: Does this compound possess any protective effects against chemically induced liver damage?

A3: Yes, in vitro studies using HepG2 cells indicate that this compound exhibits hepatoprotective effects against ethanol-induced hepatotoxicity. []

Q4: Has this compound demonstrated any potential in treating metabolic disorders like diabetes?

A4: While this compound itself hasn't been directly studied for antidiabetic effects, research using the traditional Chinese medicine formula Zeng Ye Tang, which contains this compound, suggests potential. [] Further investigation is needed to understand its specific role.

Q5: What is the oral bioavailability of this compound?

A6: Studies in rats have shown that this compound has a low oral bioavailability of approximately 2.1%. []

Q6: How is this compound absorbed and distributed in the body?

A7: this compound is absorbed extremely quickly after oral administration, with a Tmax of 15 minutes. [] It is extensively distributed in major organs, including the liver, heart, spleen, lung, kidney, and brain. [] The highest concentration is observed in the lungs 15 minutes post-oral administration. []

Q7: What are the primary metabolic pathways of this compound?

A8: Research indicates that this compound undergoes extensive metabolism via hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation. [] One identified metabolite is the active compound Ferulic acid. [, ]

Q8: How is this compound eliminated from the body?

A9: While its metabolites are primarily eliminated through urine, further research is needed to fully understand the excretion pathways of this compound. []

Q9: Does the presence of atherosclerosis impact the pharmacokinetics of this compound?

A10: Yes, studies comparing the pharmacokinetics of this compound in normal and atherosclerosis mice models revealed significant differences in specific parameters like AUC and CLz/F. [] This suggests that the pathological state of atherosclerosis can alter the pharmacokinetic behavior of this compound.

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C34H42O18, and its molecular weight is 742.67 g/mol.

Q11: What spectroscopic techniques are used to characterize this compound?

A12: Common spectroscopic methods employed for structural elucidation of this compound include Electrospray Ionization Mass Spectrometry (ESI-MSn), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible Spectroscopy (UV-Vis). [, , , ]

Q12: Are there any known structural analogs of this compound with similar biological activity?

A13: Yes, Isothis compound, isolated from Scrophularia scorodonia roots, is a structural analog of this compound. [] While its biological activity hasn't been extensively explored, its structural similarity to this compound suggests potential for shared pharmacological properties.

Q13: How stable is this compound under different storage conditions?

A14: While detailed stability data for this compound is limited in the provided research, one study mentions its stability under "multiple storage and process conditions" without specifying further. []

Q14: What analytical techniques are commonly used to quantify this compound in biological samples?

A16: Several analytical methods have been developed for the quantification of this compound, with High-Performance Liquid Chromatography coupled with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) being the most prevalent. [, , , , , , ]

Q15: Are there any challenges associated with the extraction and analysis of this compound?

A17: The analysis of this compound, especially in complex matrices like traditional Chinese medicine preparations, can be challenging due to its low concentration and the presence of structurally similar compounds. [] Development of sensitive and selective analytical methods is crucial for accurate quantification.

Q16: Has any research explored the environmental impact and degradation of this compound?

A16: None of the provided research delved into the environmental impact or degradation pathways of this compound. Further studies are necessary to understand its fate and effects in the environment.

Q17: In which traditional Chinese medicine formulations is this compound found?

A19: this compound is a key bioactive component in several traditional Chinese medicine formulas, including Scrophularia ningpoensis Hemsl., Xuanbo Shuangsheng Granule, Simiao Yong'an Decoction, Xueshuantong Capsule, and Zeng Ye Tang. [, , , , ]

Q18: How does the processing of Scrophularia ningpoensis Hemsl. affect this compound content?

A20: Research indicates that different processing methods of Scrophularia ningpoensis Hemsl. significantly influence the content of this compound. [, ] For instance, "sweating" resulted in lower levels compared to "steaming" and "slice-drying." []

Q19: Does the geographical origin of Scrophularia ningpoensis Hemsl. impact this compound levels?

A21: While geographical origin plays a role, studies using chemometric analysis suggest that the plant variety has a more pronounced effect on the levels of this compound and other bioactive constituents in Scrophularia ningpoensis Hemsl. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

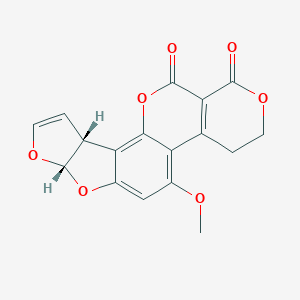

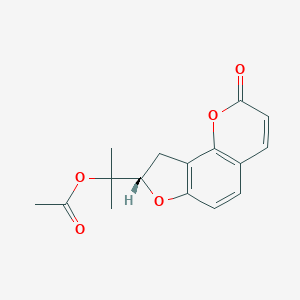

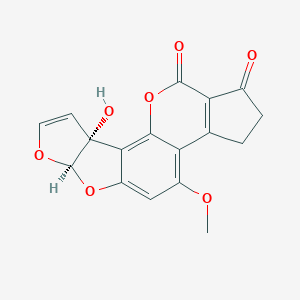

![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B190523.png)